

Spectroscopic Profile of Methyl 4-chlorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-chlorobenzoate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 4-chlorobenzoate**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.96	Doublet	2H	8.5	Ar-H (ortho to -COOCH ₃)
7.40	Doublet	2H	8.5	Ar-H (ortho to -Cl)
3.91	Singlet	3H	-	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data^[1]

Chemical Shift (δ) ppm	Assignment
166.3	C=O (Ester)
139.4	Ar-C (para to -COOCH ₃)
130.9	Ar-CH (ortho to -COOCH ₃)
128.7	Ar-C (ipso to -COOCH ₃)
128.6	Ar-CH (ortho to -Cl)
52.3	-OCH ₃

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the IR spectrum of **Methyl 4-chlorobenzoate**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O Stretch (Ester)
~1595	Medium	C=C Stretch (Aromatic)
~1280	Strong	C-O Stretch (Ester)
~1100	Strong	C-Cl Stretch

Note: The exact peak positions may vary slightly depending on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 4-chlorobenzoate** is characterized by the following key fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
170/172	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
139/141	High	[M - OCH ₃] ⁺
111/113	Medium	[M - COOCH ₃] ⁺
75	Low	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR (ssNMR)

For solid samples, high-resolution spectra are typically obtained using Magic Angle Spinning (MAS) techniques.[3]

- **Sample Preparation:** The solid sample of **Methyl 4-chlorobenzoate** is finely ground to a homogeneous powder to ensure efficient packing and spinning.[4] The powdered sample is then carefully packed into a zirconia rotor of an appropriate size for the NMR probe.[5]
- **Instrument Setup:** The rotor is placed in the NMR probe, which is then inserted into the magnet. The probe is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- **Data Acquisition:** The sample is spun at a high speed (typically several kilohertz) at the "magic angle" (54.7°) with respect to the main magnetic field to average out anisotropic interactions that broaden the spectral lines.[3][6] For ^{13}C NMR, cross-polarization (CP) from protons is often used to enhance the signal intensity.[6] A standard pulse sequence, such as a one-pulse experiment for ^1H or a CP-MAS experiment for ^{13}C , is used to acquire the free induction decay (FID).[6] High-power proton decoupling is applied during the acquisition of the ^{13}C spectrum to remove broadening from ^1H - ^{13}C dipolar couplings.[5]
- **Data Processing:** The acquired FID is then Fourier transformed to produce the NMR spectrum. The spectrum is phased and baseline corrected, and the chemical shifts are referenced to an external standard (e.g., adamantane for ^{13}C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly.

- **Background Spectrum:** A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Application:** A small amount of the solid **Methyl 4-chlorobenzoate** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Pressure Application:** A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

- **Data Acquisition:** The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated infrared beam is then directed to the detector.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry (MS)

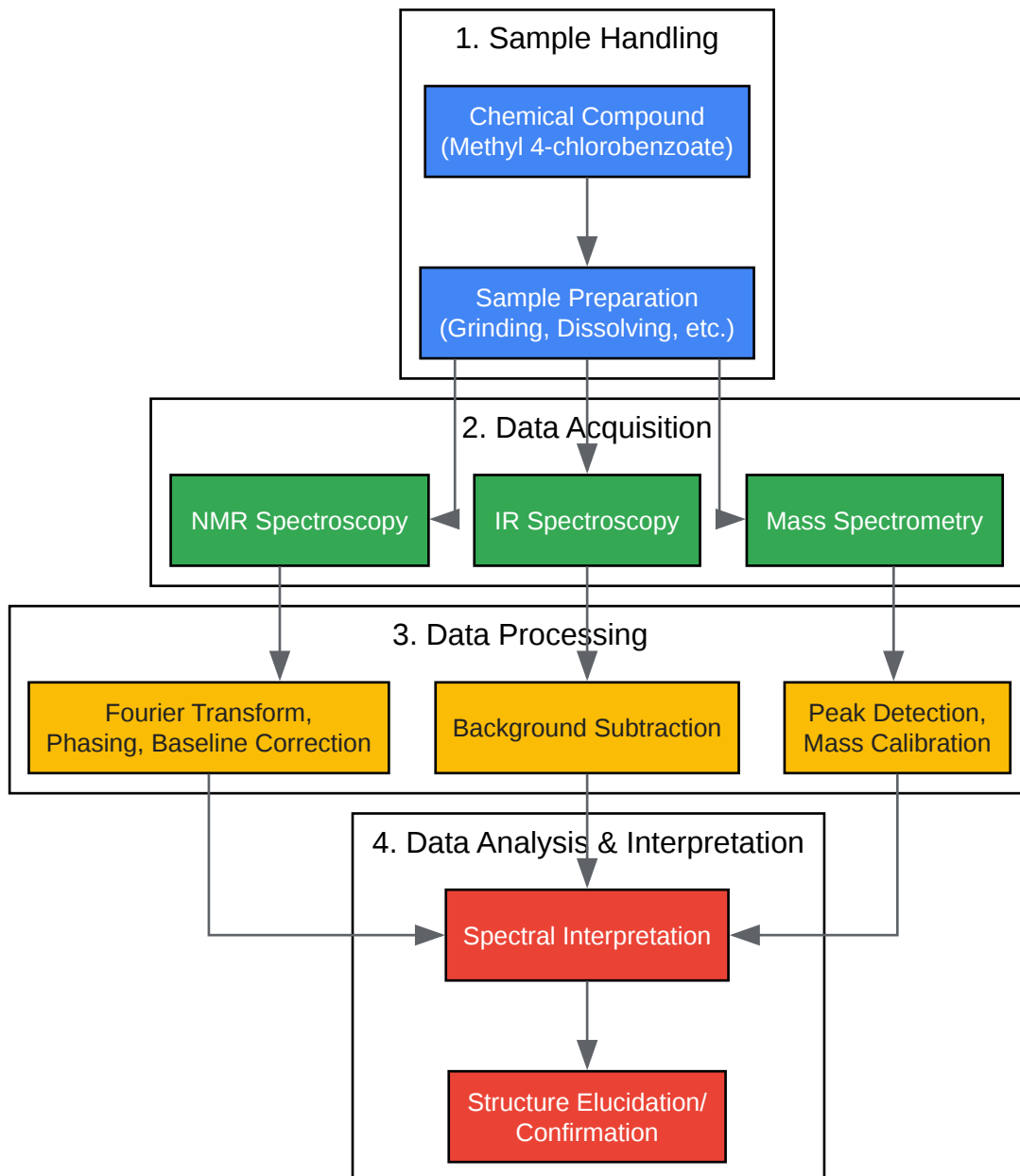
Electron Ionization (EI) Mass Spectrometry with a Solids Probe

- **Sample Preparation:** A small amount of the solid **Methyl 4-chlorobenzoate** is loaded into a capillary tube or onto the tip of a solids probe.
- **Sample Introduction:** The solids probe is inserted into the ion source of the mass spectrometer through a vacuum interlock.^[7]
- **Ionization:** The sample is heated to induce volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).^[8] This causes the molecules to ionize, forming a molecular ion (M^{+}) and a series of fragment ions.^[9]
- **Mass Analysis:** The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-chlorobenzoate**.

General Workflow for Spectroscopic Analysis



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